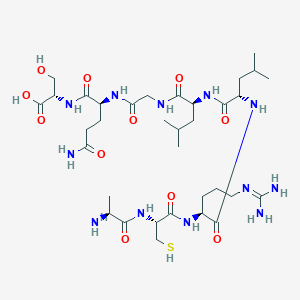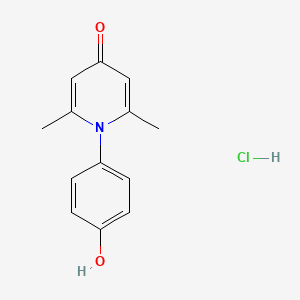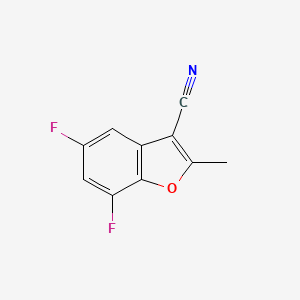![molecular formula C18H13NOS B14229232 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-83-4](/img/structure/B14229232.png)
2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a benzo[g]indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carbaldehyde with an appropriate indole derivative. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: 2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react with nucleophiles, resulting in various biological effects. Additionally, the indole moiety may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: A related compound with similar structural features but lacking the indole moiety.
Benzo[b]thiophene-2-carboxaldehyde: Another heterocyclic compound with a thiophene ring fused to a benzene ring.
4-(Thiophen-2-yl)benzoic acid: A compound with a thiophene ring attached to a benzoic acid moiety.
Uniqueness
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its combination of a thiophene ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
590397-83-4 |
|---|---|
Formule moléculaire |
C18H13NOS |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H13NOS/c1-11-6-9-16(21-11)18-15(10-20)14-8-7-12-4-2-3-5-13(12)17(14)19-18/h2-10,19H,1H3 |
Clé InChI |
XMTCUMUPRQOMDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)

![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)



![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)

